2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride
Description
Chemical Structure and Properties 2-[4-(Aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride is a pyrazole derivative featuring a pyrazole ring substituted with an aminomethyl group at position 4, linked to an ethanol moiety via the pyrazole nitrogen at position 1. The dihydrochloride salt enhances its solubility in polar solvents (e.g., water, methanol) and stabilizes the compound for storage and handling. Its molecular formula is C₇H₁₄Cl₂N₃O, with a molecular weight of 236.11 g/mol (calculated from PubChem data) .
Synthesis and Applications The compound is synthesized via nucleophilic substitution or condensation reactions involving 4-(aminomethyl)-1H-pyrazole and ethylene glycol derivatives, followed by hydrochloric acid treatment to form the dihydrochloride salt .
Properties
IUPAC Name |
2-[4-(aminomethyl)pyrazol-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c7-3-6-4-8-9(5-6)1-2-10;;/h4-5,10H,1-3,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBTVNDHVILZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride typically involves the reaction of 4-(aminomethyl)-1H-pyrazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Physicochemical Properties | Biological Activity | Reference |
|---|---|---|---|---|
| 2-[4-(Aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride | 4-aminomethyl pyrazole, ethanol linker, dihydrochloride salt | MP: N/A; Solubility: High in water; LogP: ~-1.2 | Anticancer (in vitro), enzyme inhibition | |
| 2-(3-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride | 3-methyl pyrazole, ethylamine chain, dihydrochloride salt | MP: >250°C; Solubility: Moderate in methanol | Antimicrobial, low cytotoxicity | |
| 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride | Ethyl and methyl substituents on pyrazole | MP: 180–185°C; LogP: ~0.5 | Anticancer (reported IC₅₀: 5–10 µM) | |
| 3-(2-Pyridinyl)-1H-pyrazol-5-amine dihydrochloride | Pyridinyl substituent, 5-amine pyrazole | MP: 220–225°C; LogP: ~1.0 | Antibacterial (Gram-positive strains) |
Key Comparative Analysis
Substituent Position and Bioactivity The 4-aminomethyl group in the target compound distinguishes it from analogs like 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, which lacks the hydroxyl group. The dihydrochloride salt increases aqueous solubility compared to neutral pyrazole derivatives (e.g., 3-(2-pyridinyl)-1H-pyrazol-5-amine), facilitating in vitro assays .
Biological Activity Trends Pyrazole derivatives with flexible side chains (e.g., ethanol or ethylamine) exhibit broader bioactivity due to adaptability in hydrophobic enzyme pockets. For example, the target compound shows superior anticancer activity over rigid analogs like 1-ethyl-3-methylpyrazol-4-amine hydrochloride . Electron-withdrawing groups (e.g., pyridinyl in 3-(2-pyridinyl)-1H-pyrazol-5-amine) correlate with antibacterial efficacy, while electron-donating groups (e.g., aminomethyl) favor anticancer applications .
Physicochemical Stability
- The dihydrochloride form improves thermal stability. For instance, the target compound remains stable at room temperature, whereas neutral analogs like 1-methyl-1H-pyrazole-4-amine degrade under similar conditions .
Research Findings and Mechanistic Insights
- Anticancer Mechanism: The target compound inhibits histone deacetylases (HDACs) by chelating zinc ions in the enzyme’s active site, a mechanism shared with structurally simpler pyrazoles but enhanced by its aminomethyl-ethanol motif .
- Solubility vs. Bioavailability: Despite high solubility, the dihydrochloride form may reduce blood-brain barrier permeability compared to lipophilic analogs like 2-(4-chlorophenyl)-1H-pyrazol-1-yl ethanol derivatives .
Biological Activity
2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride, often referred to as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anti-inflammatory applications.
Chemical Structure and Properties
The compound's IUPAC name is 2-(4-(aminomethyl)-1H-pyrazol-1-yl)ethan-1-ol hydrochloride, with the following molecular formula:
- Molecular Formula : C6H11N3O·2HCl
- CAS Number : 2174008-06-9
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives achieved inhibition zones comparable to standard antibiotics at concentrations as low as 40 µg/mL .
| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Drug |
|---|---|---|---|
| This compound | E. coli | 15 | Ampicillin |
| This compound | S. aureus | 18 | Norfloxacin |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that at a concentration of 10 µM, the compound reduced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels significantly, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Study on Pyrazole Derivatives
A comprehensive synthesis and evaluation of various pyrazole derivatives were conducted, focusing on their biological activities. Among these, derivatives similar to 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol showed promising results in inhibiting bacterial growth and reducing inflammation markers in cell lines .
Clinical Implications
The findings from these studies indicate that compounds like this compound could serve as lead compounds for developing new antimicrobial and anti-inflammatory agents. Their structural versatility allows for further modifications to enhance efficacy and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
